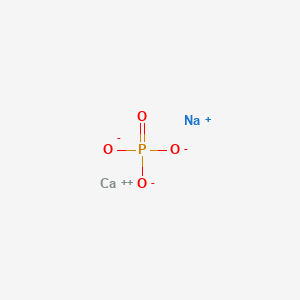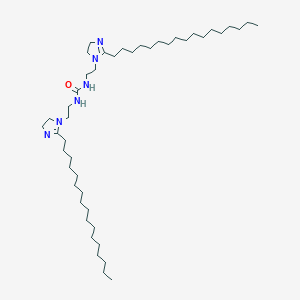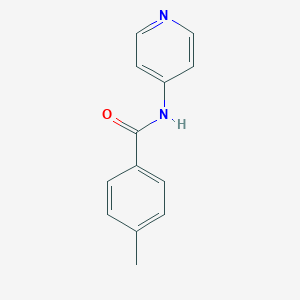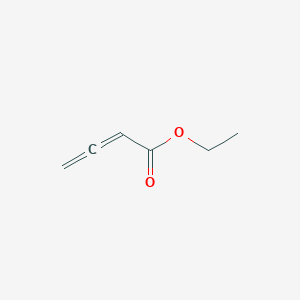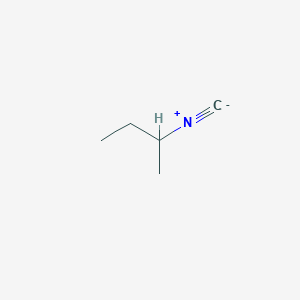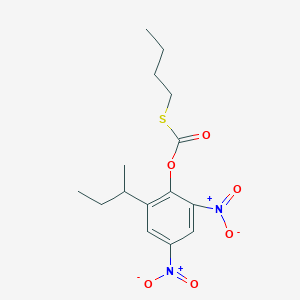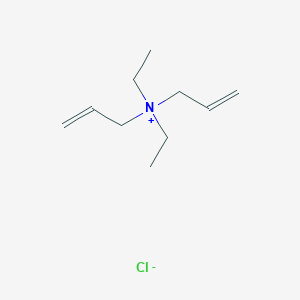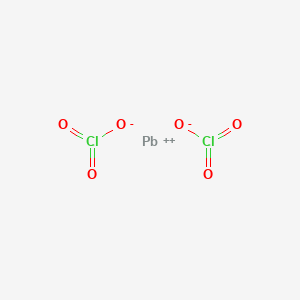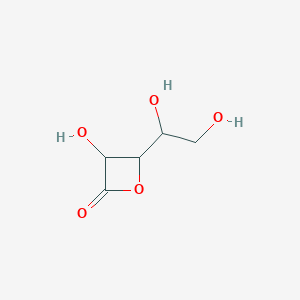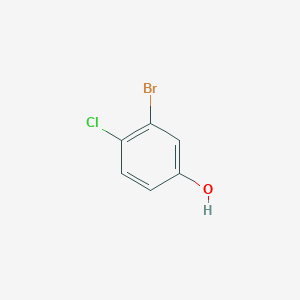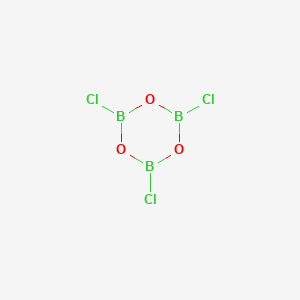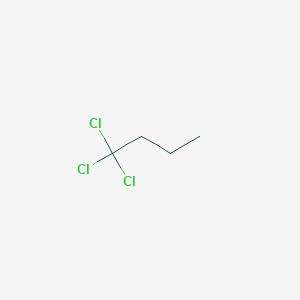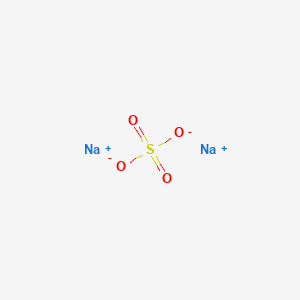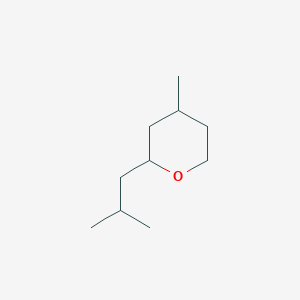
2H-Pyran, tetrahydro-4-methyl-2-(2-methylpropyl)-
Vue d'ensemble
Description
“2H-Pyran, tetrahydro-4-methyl-2-(2-methylpropyl)-” is a chemical compound with the molecular formula C10H20O . It is also known by other names such as Rose oxide, Rosoxide, and 4-Methyl-2-(2-methyl-1-propenyl)tetrahydro-2H-pyran .
Molecular Structure Analysis
The molecular structure of “2H-Pyran, tetrahydro-4-methyl-2-(2-methylpropyl)-” can be represented as a 2D Mol file or a computed 3D SD file .
Physical And Chemical Properties Analysis
The molecular weight of “2H-Pyran, tetrahydro-4-methyl-2-(2-methylpropyl)-” is 154.2493 g/mol . Other physical and chemical properties such as boiling point, melting point, solubility, etc., are not explicitly mentioned in the available resources.
Applications De Recherche Scientifique
Catalytic Synthesis of Tetrahydrobenzo[b]pyran Derivatives : Tetra-methyl ammonium hydroxide has been utilized as a catalyst for synthesizing various 4H-benzo[b]pyran derivatives, which include structures related to 2H-Pyran. This method is noted for its mild and efficient conditions, leading to high yields and simple work-up procedures (Balalaie, Sheikh‐Ahmadi, & Bararjanian, 2007).
DNA-Photobinding Properties of Benzofurocoumarins : The study of tetracyclic furocoumarin derivatives, including 2H-benzofuro[3,2‐g]‐1‐benzo‐pyran, revealed their significant ability to bind to DNA through covalent photoaddition. This highlights the potential use of 2H-Pyran derivatives in biochemistry and molecular biology (Palumbo, Rodighiero, Gia, Guiotto, & Magno, 1986).
Educational Applications in Organic Chemistry : The synthesis of Tetrahydro-2-(2-propynyloxy)-2H-pyran is proposed as an educational exercise in organic chemistry laboratories. It introduces students to important chemical concepts and techniques, like Markownikov Addition and flash column chromatography (Brisbois, Batterman, & Kragerud, 1997).
Antioxidative and Antihypertensive Properties : Certain 2H-Pyran derivatives from the seaweed Sargassum wightii have shown potent antioxidative and antihypertensive activities, potentially useful as natural supplements or therapeutic leads in managing hypertension (Maneesh & Chakraborty, 2018).
Prins Cyclization for Fragrance Production : The Prins cyclization process, using heteropoly acids as catalysts, has been applied for the preparation of 2-isobutyl-4-methyl-tetrahydro-2H-pyran-4-ol, an important fragrant compound. This research emphasizes the application of 2H-Pyran derivatives in fragrance chemistry (Vyskočilová et al., 2016).
Drug Development : The compound Tetrahydro-4-[3-[4-(2-methyl-1H-imidazol-1-yl)phenyl]thio]phenyl-2H-pyran-4-carboxamide, a former antiasthma drug candidate, was synthesized using a palladium-catalyzed carbon−sulfur bond formation. This showcases the pharmaceutical relevance of 2H-Pyran derivatives (Norris & Leeman, 2008).
Photochemical Properties and Applications : The study of 2H-naphtho[1,2-b]pyran and its photodimers revealed significant differences in color, fluorescence, and cytotoxic properties between the monomer and dimers. This suggests potential applications in materials science and phototherapy (Ota et al., 2015).
Pyrolysis Studies for Chemical Synthesis : The pyrolysis kinetics of tetrahydropyranyl phenoxy ethers, which are related to 2H-Pyran, have been studied for their potential in chemical synthesis and manufacturing (Álvarez-Aular et al., 2018).
Propriétés
IUPAC Name |
4-methyl-2-(2-methylpropyl)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-8(2)6-10-7-9(3)4-5-11-10/h8-10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LETLQGKRPMMKKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC(C1)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50864412 | |
| Record name | 2-Isobutyl-4-methyltetrahydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50864412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2H-Pyran, tetrahydro-4-methyl-2-(2-methylpropyl)- | |
CAS RN |
13477-62-8 | |
| Record name | Dihydrorose oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13477-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyran, tetrahydro-4-methyl-2-(2-methylpropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013477628 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Pyran, tetrahydro-4-methyl-2-(2-methylpropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Isobutyl-4-methyltetrahydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50864412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydro-2-isobutyl-4-methyl-2H-pyran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.413 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



